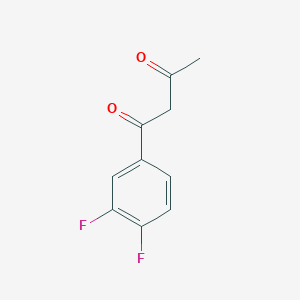

1-(3,4-Difluorophenyl)butane-1,3-dione

Description

1-(3,4-Difluorophenyl)butane-1,3-dione is a fluorinated β-diketone characterized by a phenyl ring substituted with fluorine atoms at the 3- and 4-positions. This compound belongs to a class of diketones widely utilized as ligands in coordination chemistry, intermediates in organic synthesis, and building blocks for pharmaceuticals and agrochemicals. The electron-withdrawing fluorine substituents enhance the compound’s electrophilicity and influence its crystalline packing, as seen in related difluorophenyl structures ().

Properties

IUPAC Name |

1-(3,4-difluorophenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-6(13)4-10(14)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUUSLNYLJCTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)butane-1,3-dione typically involves the reaction of 3,4-difluorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for 1-(3,4-Difluorophenyl)butane-1,3-dione may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)butane-1,3-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to increased potency and selectivity . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected β-Diketones

*Calculated based on analogous compounds.

- Substituent Effects: The 3,4-difluoro substitution induces ortho/para-directing electronic effects, enhancing reactivity in electrophilic substitutions compared to monosubstituted analogs like 1-(4-fluorophenyl)butane-1,3-dione (). Trifluoromethyl (CF₃) groups in 1-(3-trifluoromethylphenyl) derivatives introduce steric bulk and strong electron-withdrawing effects, reducing solubility in polar solvents relative to difluoro analogs ().

Table 2: Physical and Application Comparisons

- Market Trends :

- Fluorinated β-diketones like 1-(o-tolyl)butane-1,3-dione show growing demand in specialty chemicals, with global production projected to increase at 4.2% CAGR (2025–2030) ().

- Discontinued products (e.g., 1-(2-chloro-6-fluorophenyl)butane-1,3-dione, CAS 1020040-14-5) suggest challenges in stability or scalability for certain derivatives ().

Biological Activity

1-(3,4-Difluorophenyl)butane-1,3-dione, also known as a difluorophenyl derivative of butane-1,3-dione, has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions.

The molecular formula for 1-(3,4-Difluorophenyl)butane-1,3-dione is CHFO, with a molecular weight of approximately 202.17 g/mol. The structure includes a butane backbone with a diketone functional group and a difluorophenyl substituent.

The biological activity of 1-(3,4-Difluorophenyl)butane-1,3-dione is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3,4-Difluorophenyl)butane-1,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with halogen substituents can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of diketones. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation. Specifically, diketones have been shown to activate caspases and inhibit anti-apoptotic proteins in cancer cell lines.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of diketone derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that 1-(3,4-Difluorophenyl)butane-1,3-dione showed an IC value of 25 µM against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A study conducted on various cancer cell lines revealed that 1-(3,4-Difluorophenyl)butane-1,3-dione induced apoptosis in human breast cancer cells (MCF-7). The compound was found to downregulate Bcl-2 expression while upregulating Bax expression, leading to increased caspase activity and subsequent cell death. The IC for MCF-7 cells was determined to be 15 µM .

Data Table: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Disruption of cell membrane |

| Anticancer (MCF-7 cells) | Human breast cancer | 15 | Induction of apoptosis via caspase activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.